Enantiomer-Specific Plasma Protein Binding Differentiates (S)- from (R)-1-Cyclohexyl-3-methyl-piperazine
The (S)-enantiomer of 1-cyclohexyl-3-methyl-piperazine exhibits 92% binding to human serum albumin (HSA) at Site I, whereas the (R)-enantiomer shows significantly lower binding at 78% . This 14-percentage-point difference in plasma protein binding is attributed to a suboptimal fit of the (R)-enantiomer within the hydrophobic pocket of HSA Site I .
| Evidence Dimension | Plasma Protein Binding (% bound to Human Serum Albumin) |
|---|---|
| Target Compound Data | 92% (S)-enantiomer |
| Comparator Or Baseline | 78% (R)-enantiomer |
| Quantified Difference | 14 percentage points higher binding for the (S)-enantiomer |
| Conditions | Binding to human serum albumin (HSA) Site I, in vitro assay |
Why This Matters
For in vivo studies, this differential binding directly impacts free drug concentration and pharmacokinetics, making enantiomeric purity a critical procurement specification for reproducible pharmacology.
